molecular formula C12H17NO2 B8175381 (S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

(S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine

Cat. No.: B8175381
M. Wt: 207.27 g/mol
InChI Key: LTVVJOKMMXFIHE-NSHDSACASA-N
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Description

(S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is a chiral amine compound characterized by the presence of a tetrahydrofuran ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and tetrahydrofuran.

    Formation of the Intermediate: The first step involves the protection of the amine group of 4-methoxybenzylamine, followed by the formation of an intermediate through a series of reactions, including alkylation and cyclization.

    Final Product Formation: The intermediate is then subjected to deprotection and further functionalization to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    N-(4-Methoxybenzyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a tetrahydrofuran ring.

    N-(4-Methoxybenzyl)morpholine: Another related compound with a morpholine ring.

Uniqueness

(S)-N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a methoxybenzyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3S)-N-[(4-methoxyphenyl)methyl]oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVVJOKMMXFIHE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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